(2R)-2-amino-2-(3-chlorophenyl)acetic acid
Overview
Description
(2R)-2-amino-2-(3-chlorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Amino acids and chlorophenyl compounds can interact with a variety of biological targets. For example, amino acids are the building blocks of proteins and can interact with enzymes, transporters, and receptors. Chlorophenyl compounds can interact with various targets depending on their specific structures and properties .
Mode of action
The mode of action of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on its specific target. For instance, if it targets an enzyme, it could act as an inhibitor or activator of the enzyme’s activity .
Biochemical pathways
Amino acids are involved in numerous biochemical pathways, including protein synthesis, neurotransmitter synthesis, and energy metabolism. Chlorophenyl compounds could potentially be involved in various pathways depending on their specific structures and properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on factors such as its chemical structure, the route of administration, and the individual’s physiological conditions .
Result of action
The molecular and cellular effects of “®-2-Amino-2-(3-chlorophenyl)acetic acid” would depend on its specific target and mode of action .
Action environment
The action, efficacy, and stability of “®-2-Amino-2-(3-chlorophenyl)acetic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363943 | |
Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25698-37-7 | |
Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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